![molecular formula C4H4N6O B2811860 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 202207-24-7](/img/structure/B2811860.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound that belongs to the class of electron-deficient ring-fused systems. This compound is known for its unique structural features, which include a fused oxadiazole and pyrazine ring.
Métodos De Preparación
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be achieved through several routes. One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. Another approach is the ring closure of 1,2-dioximes to form 1,2,5-oxadiazoles. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mitochondrial Uncoupling Activity
Recent studies have identified [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives as effective mitochondrial uncouplers. These compounds function by disrupting the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced lipid accumulation in liver tissues.
Key Findings:
- BAM15 : A lead compound derived from this compound demonstrated potent uncoupling activity with an EC50 value of 190 nM in L6 myoblast cells. In vivo studies showed that BAM15 significantly decreased liver triglyceride levels and improved markers of fibrosis and inflammation in NASH models .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that unsymmetrical aniline derivatives are more effective than symmetrical counterparts. Substituents at the 5- and 6-positions of the oxadiazolopyrazine core were critical for enhancing uncoupling activity .
Therapeutic Implications
The potential therapeutic applications of this compound extend beyond NASH. The ability to modulate mitochondrial function opens avenues for treating various metabolic disorders.
Case Studies:
- Nonalcoholic Fatty Liver Disease (NAFLD) : In preclinical models of NAFLD, compounds derived from this compound have shown promise in reducing hepatic fat content and improving insulin sensitivity.
- Type 2 Diabetes : Some derivatives exhibited insulin-independent antidiabetic effects in animal models, suggesting a broader metabolic impact that could be harnessed for diabetes management .
Summary of Applications
The applications of this compound can be summarized as follows:
Application | Description |
---|---|
Mitochondrial Uncoupler | Enhances energy expenditure by disrupting proton gradients in mitochondria |
Treatment of Nonalcoholic Steatohepatitis | Reduces liver triglyceride levels and improves liver health markers |
Potential for Metabolic Disorders | May aid in managing conditions like NAFLD and Type 2 Diabetes |
Mecanismo De Acción
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production. This mechanism is particularly useful in the treatment of metabolic disorders, as it helps in reducing the accumulation of fat in the liver . The molecular targets and pathways involved include the mitochondrial respiratory chain and associated enzymes.
Comparación Con Compuestos Similares
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a similar ring structure but contains sulfur instead of oxygen.
Quinoxaline derivatives: These compounds have a similar fused ring system but differ in their electronic properties and applications.
The uniqueness of this compound lies in its electron-deficient nature and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications.
Actividad Biológica
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a mitochondrial uncoupler and in the modulation of various cellular pathways. This article will explore its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound belongs to the oxadiazolo-pyrazine family, characterized by the presence of both oxadiazole and pyrazine rings. The synthesis typically involves multi-step processes starting from readily available precursors. For instance, one common route begins with 3,4-diaminofurazan reacted with oxalic acid to form an intermediate that is then methylated to yield the final product .
The primary mechanism of action for this compound is its role as a mitochondrial uncoupler . This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration rates and reduced ATP production. Such actions can induce apoptosis in cancer cells and modulate metabolic pathways relevant to conditions like nonalcoholic steatohepatitis (NASH) .
Key Mechanisms:
- Mitochondrial Uncoupling : Increases energy expenditure by dissipating the proton gradient.
- Enzyme Modulation : Alters the activity of specific enzymes involved in metabolic pathways.
- Cellular Signaling : Influences signaling pathways such as AMPK and PGC-1α which are crucial for energy metabolism .
Biological Activity and Therapeutic Potential
Research has highlighted several biological activities associated with this compound derivatives:
- Mitochondrial Uncoupling : Demonstrated potential for treating metabolic disorders like NASH by promoting fat oxidation and reducing liver fat accumulation.
- Anticancer Properties : Induces apoptosis in various cancer cell lines by disrupting mitochondrial function.
- Chemokine Receptor Modulation : Certain derivatives have shown promise as selective antagonists for chemokine receptors like CCR5, which could be beneficial in inflammatory diseases .
Research Findings and Case Studies
Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:
Propiedades
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVWKLUWAKKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC2=NON=C2N=C1N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.